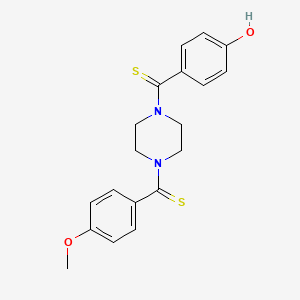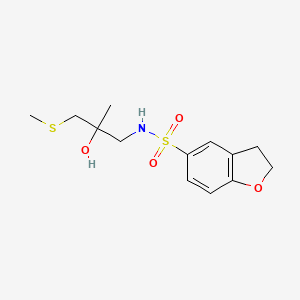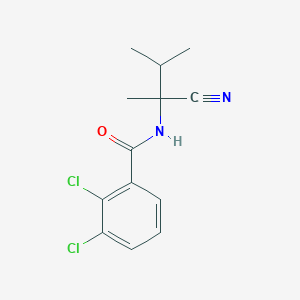![molecular formula C10H6ClF3N4O B2956066 4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone CAS No. 338420-22-7](/img/structure/B2956066.png)
4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone” is a complex organic molecule. It contains a pyrimidinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom. The molecule also has a pyridine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
Trifluoromethylpyridines, which are key structural motifs in this compound, are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic due to their unique physicochemical properties and biological activities . Various methods of synthesizing related compounds, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, have been reported .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions . These compounds are used as intermediates in the synthesis of several crop-protection products .Scientific Research Applications
Antiasthma Agents
4-Amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone and related compounds have been investigated for their potential as antiasthma agents. In a study, compounds of this class, specifically triazolo[1,5-c]pyrimidines, were found to be active as mediator release inhibitors using the human basophil histamine release assay. These compounds were synthesized through a series of chemical reactions, starting from arylamidines, and were selected for further pharmacological and toxicological study based on their promising activity (Medwid et al., 1990).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. For instance, a study focused on the synthesis of new pyridothienopyrimidines and pyridothienotriazines, exploring their in vitro antimicrobial activities. These compounds were obtained through various chemical reactions involving 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides (Abdel-rahman et al., 2002).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds related to this compound have been a subject of study. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was examined using X-ray diffraction and ab initio calculations, providing insights into its molecular configuration and intermolecular hydrogen bonding (Craciun et al., 1998).
Synthesis of Novel Compounds
The compound and its derivatives have been used in the synthesis of novel compounds. For example, photooxygenation of 5‐aryl‐2,4‐diaminopyrimidines led to the creation of new 4-amino-1,3,5‐triazin‐2‐yl ketones and 5,6‐dihyro‐4(3H)‐pyrimidinones under specific conditions. These findings contribute to the development of new synthetic pathways and molecules (Oppenländer et al., 1988).
Use in Polymer Synthesis
This compound derivatives have also found application in polymer synthesis. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized and used to prepare a series of fluorinated pyridine-bridged aromatic poly(ether-imide)s, showcasing good solubility, excellent thermal properties, and good mechanical properties (Wang et al., 2008).
Properties
IUPAC Name |
4-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O/c11-6-3-5(10(12,13)14)4-16-8(6)18-2-1-7(15)17-9(18)19/h1-4H,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWQGAGIKXRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
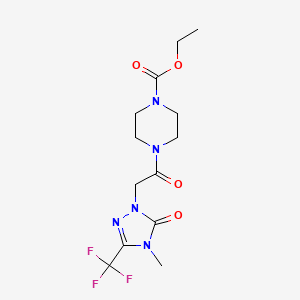
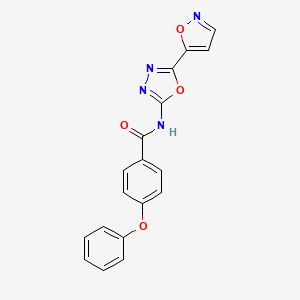
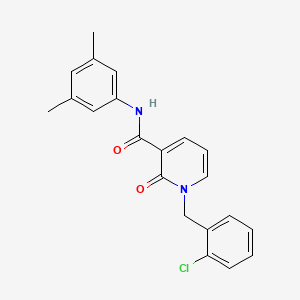
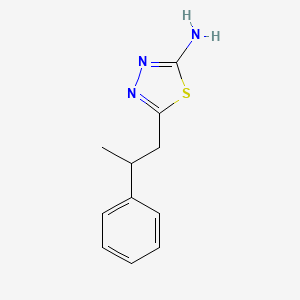
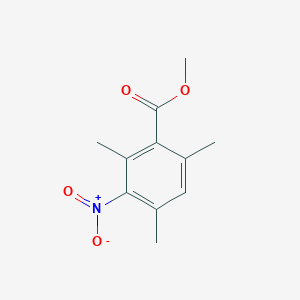
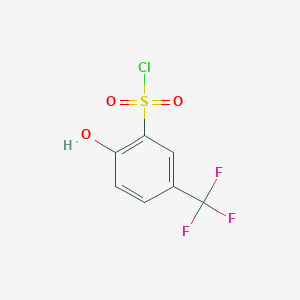
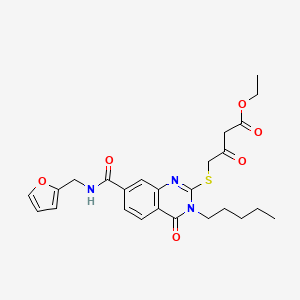
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B2956002.png)
